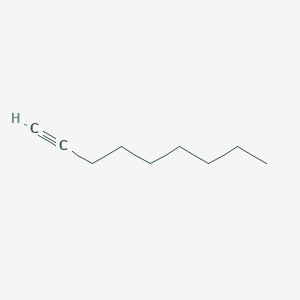

1-Nonyne

Beschreibung

Significance of Terminal Alkynes in Contemporary Chemical Research

Terminal alkynes, characterized by a triple bond at the end of a carbon chain, hold significant importance in modern organic and materials chemistry numberanalytics.comacs.org. Their unique reactivity, primarily due to the acidic nature of the sp-hybridized C-H bond, allows them to participate in a wide array of chemical transformations numberanalytics.com. This acidity enables the formation of metal acetylides, which are crucial intermediates in various synthetic pathways numberanalytics.com.

Terminal alkynes serve as versatile building blocks for the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials solubilityofthings.comnumberanalytics.com. Their ability to undergo reactions such as hydrogenation, halogenation, and hydration makes them valuable intermediates in organic synthesis .

Furthermore, terminal alkynes are central to the development of "click chemistry," a powerful methodology for joining molecular components efficiently and selectively researchgate.netpcbiochemres.com. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry that utilizes terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles researchgate.netpcbiochemres.com. This reaction has found extensive applications in chemical biology, materials science, and drug discovery acs.orgresearchgate.netpcbiochemres.com.

Positioning 1-Nonyne within the Landscape of Alkyne Chemistry

This compound is a medium-chain terminal alkyne within the homologous series of alkynes, following 1-octyne (B150090) and preceding 1-decyne (B165119) unacademy.comlibretexts.orglibretexts.orgbyjus.com. Its nine-carbon chain provides a balance between the properties of shorter and longer alkynes, influencing its physical properties like boiling point and solubility solubilityofthings.com.

As a terminal alkyne, this compound exhibits the characteristic reactivity associated with the presence of the acidic terminal proton and the carbon-carbon triple bond numberanalytics.com. This positions it as a reactive handle for various chemical reactions, including those involving nucleophilic attack on the alkyne carbon or participation in cycloaddition reactions solubilityofthings.com.

Compared to internal alkynes, where the triple bond is located within the carbon chain, terminal alkynes like this compound exhibit higher acidity . This property is particularly relevant in reactions requiring the deprotonation of the alkyne, such as Sonogashira coupling reactions . The position of the triple bond also influences isomerism; this compound is a position isomer of other nonynes, such as 2-nonyne (B97922) or 3-nonyne (B165639) byjus.com.

Research findings highlight this compound's utility as a building block in the synthesis of various organic compounds, including cladospolide derivatives and pyrrole (B145914) derivatives chemicalbook.com. Its incorporation into polymer matrices has been explored to enhance electrical conductivity and stability in materials science applications . Studies have also investigated its potential in electronic applications, such as forming stable molecular-scale diodes .

Historical Context of this compound Research

The study of alkynes dates back to the early 19th century with the synthesis of acetylene (B1199291) (ethyne), the simplest alkyne numberanalytics.combyjus.com. A deeper understanding of alkyne structure and properties developed in the late 1800s numberanalytics.com. Over time, the field of alkyne chemistry has expanded significantly with the development of new synthetic methodologies and the exploration of their diverse reactivity numberanalytics.com.

While specific historical research solely focused on this compound is less extensively documented compared to fundamental alkyne chemistry, its study is part of the broader investigation into the properties and applications of homologous series of organic compounds. Early research in organic chemistry focused on the synthesis, isolation, and characterization of various hydrocarbons, including alkynes of different chain lengths numberanalytics.combyjus.com.

The development of synthetic methods for preparing terminal alkynes, such as dehydrohalogenation or reactions involving acetylides, contributed to the accessibility of compounds like this compound for further study and application ontosight.ai. As organic synthesis advanced, this compound, being a readily available terminal alkyne with a moderate chain length, likely became a subject of research to explore its reactivity in various transformations and its potential as a synthetic intermediate ontosight.aisolubilityofthings.com.

The increasing interest in utilizing alkynes in areas like polymer chemistry, materials science, and click chemistry in more recent decades has further driven research involving terminal alkynes, including this compound, for specific applications such as creating conducting polymers, nanocomposites, and molecular electronic components acs.orgresearchgate.netpcbiochemres.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

non-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSQSXOTMIGBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063036 | |

| Record name | 1-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |

| Record name | 1-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.26 [mmHg] | |

| Record name | 1-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3452-09-3 | |

| Record name | 1-Nonyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760V9GP5A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Nonyne

Dehydrohalogenation Strategies for Carbon-Carbon Triple Bond Formation

Dehydrohalogenation is a fundamental elimination reaction employed to introduce unsaturation into organic molecules. The synthesis of alkynes, including 1-nonyne, frequently utilizes double dehydrohalogenation of suitable alkyl dihalides. This process involves the removal of two equivalents of hydrogen halide (HX) from a substrate, typically catalyzed by a strong base. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.com

The starting materials for this approach are commonly vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.com The reaction proceeds through sequential elimination steps, ultimately forming the carbon-carbon triple bond. chemistrysteps.comlibretexts.orgjove.com

Elucidation of E2 Elimination Mechanisms in this compound Synthesis

The dehydrohalogenation to form alkynes primarily occurs via the E2 elimination mechanism. chemistrysteps.comlibretexts.orgjove.comlibretexts.orgchemistrytalk.orgfiveable.me The E2 mechanism is a concerted process where the abstraction of a proton by a base, the formation of the pi bond, and the departure of the leaving group (halide) occur simultaneously in a single transition state. libretexts.orglibretexts.orgchemistrytalk.org

In the synthesis of this compound from a vicinal dihalide, such as 1,2-dibromononane (B14440246), the reaction involves two successive E2 eliminations. chemistrysteps.comlibretexts.orgjove.com The first elimination removes a molecule of HX, yielding a vinyl halide intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.com A second E2 reaction on the vinyl halide, requiring a stronger base, then furnishes the alkyne. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.com For terminal alkynes like this compound, a third equivalent of base is often necessary to deprotonate the acidic terminal hydrogen, forming an acetylide intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.com Subsequent workup with water or an aqueous acid regenerates the terminal alkyne. chemistrysteps.comjove.com

The stereochemistry of the starting dihalide can influence the reaction outcome. For the E2 mechanism to occur efficiently, the hydrogen being removed and the leaving group must be in an anti-periplanar conformation. libretexts.orgchemistrytalk.org In the case of vicinal dihalides, this stereoelectronic requirement dictates the relative orientation of the hydrogen and halide on adjacent carbons in the transition state. libretexts.orgchemistrytalk.org

Rational Design and Optimization of Base-Solvent Systems

The success of dehydrohalogenation for this compound synthesis is highly dependent on the choice of base and solvent system. Strong bases are essential to effectively abstract the protons and drive the elimination reactions. chemistrysteps.comlibretexts.orgjove.comlibretexts.orgchemistrytalk.orgfiveable.me Commonly employed strong bases include sodium amide (NaNH₂) chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.comkiddle.cowikidata.orgamericanelements.com and potassium tert-butoxide (KOtBu). fiveable.mewikipedia.orgfishersci.cafishersci.nlamericanelements.comwikidata.org Sodium amide is frequently used in liquid ammonia (B1221849) as the solvent, particularly for the synthesis of terminal alkynes, due to its strong basicity which facilitates the deprotonation of the terminal alkyne proton. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comjove.com Potassium tert-butoxide is a bulky, strong base that can favor elimination over substitution reactions. wikipedia.orgfishersci.ca It is often used in solvents like tert-butanol, hexane, toluene, or tetrahydrofuran (B95107) (THF). fishersci.caamericanelements.com

The solvent plays a crucial role in solvating the base and influencing the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or THF are often preferred for E2 reactions as they effectively solvate cations but not anions, leaving the strong anionic base free to abstract a proton. chemistrytalk.org The optimization of the base-solvent system is critical to achieve high yields and selectivity for this compound, minimizing unwanted side reactions such as substitution or rearrangement.

Regioselectivity and Stereochemical Control in Dehydrohalogenation Processes

Regioselectivity in dehydrohalogenation refers to the preferential formation of one constitutional isomer over others when multiple elimination pathways are possible. For the synthesis of this compound from a dihalononane, regiocontrol is essential to ensure the triple bond is formed at the terminal position of the nonane (B91170) chain. Starting with a dihalide where the halogens are positioned to facilitate terminal alkyne formation is key. For example, 1,2-dibromononane is a common precursor as it is set up for sequential elimination leading to the terminal alkyne. nih.gov

Stereochemical control, particularly relevant in the formation of intermediate vinyl halides, is governed by the anti-periplanar requirement of the E2 mechanism. libretexts.orgchemistrytalk.org While the final alkyne product is linear and does not exhibit stereoisomerism, the efficiency and pathway of the elimination steps leading to its formation are influenced by the stereochemistry of the dihalide precursor. Research findings often detail the yields obtained using different dihalide isomers and base-solvent systems, providing data on the effectiveness of regiochemical and stereochemical control.

Carbon-Carbon Coupling Reactions for this compound Construction

Carbon-carbon coupling reactions offer alternative strategies for the synthesis of this compound, building the alkyne moiety through the formation of new carbon-carbon bonds. These methods often involve the coupling of smaller molecular fragments.

Approaches Involving Organometallic Reagents and Acetylene (B1199291) Derivatives

One common approach involves the reaction of a terminal acetylene derivative (such as acetylene itself or a protected form) with an organometallic reagent and a suitable electrophile. Organometallic reagents, such as Grignard reagents (e.g., butylmagnesium bromide) americanelements.comwikipedia.orgfishersci.fifishersci.com or organolithium reagents (e.g., n-butyllithium), wikipedia.orgfishersci.atfishersci.sethegoodscentscompany.comwikipedia.orgwikipedia.org can be used to deprotonate a terminal alkyne, forming a metal acetylide. This acetylide is a strong nucleophile that can then react with an alkyl halide or other electrophile to form a new carbon-carbon bond, extending the carbon chain and creating the desired alkyne.

For the synthesis of this compound, this could involve coupling a shorter terminal alkyne with a halide or coupling a nonyl-containing organometallic species with a two-carbon alkyne equivalent. For instance, the reaction of a nonyl halide with a metal acetylide derived from acetylene could potentially yield this compound.

Novel Catalytic Systems for Alkyne Formation

Modern synthetic chemistry has seen the development of various catalytic systems for the formation of carbon-carbon triple bonds. Transition metal catalysts, particularly palladium americanelements.comrsc.orgnih.govrsc.orgorganic-chemistry.org and copper, are frequently employed in coupling reactions that form alkynes.

The Sonogashira coupling is a well-known palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. While typically used for internal alkynes with an aromatic or vinylic group, variations and related catalytic systems have been explored for the synthesis of aliphatic terminal alkynes or for coupling reactions that indirectly lead to terminal alkynes. rsc.orgrsc.orgorganic-chemistry.org

Another relevant coupling method is the Cadiot-Chodkiewicz coupling, which involves the coupling of a terminal alkyne with a haloalkyne in the presence of a copper(I) salt and a base. While this reaction directly forms a diyne, it highlights the use of metal catalysis in alkyne synthesis and related methodologies could potentially be adapted or serve as inspiration for novel routes to terminal alkynes like this compound.

Research in this area focuses on developing more efficient, selective, and environmentally friendly catalytic systems, exploring different ligands, additives, and reaction conditions to optimize alkyne formation. rsc.orgnih.govrsc.orgorganic-chemistry.org Detailed studies often involve screening various catalysts and conditions, providing valuable data on reaction yields and turnover frequencies.

Investigating the Reactivity Profile and Reaction Mechanisms of 1 Nonyne

Mechanistic Characterization of Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkynes, where the electron-rich triple bond reacts with electrophiles. These reactions often proceed through vinylic carbocation intermediates or concerted mechanisms, leading to saturation of the triple bond.

Hydrogenation Kinetics and Selectivity to Alkenes and Alkanes

Hydrogenation of 1-nonyne involves the addition of hydrogen across the triple bond, potentially leading to the formation of 1-nonene (B85954) (an alkene) or nonane (B91170) (an alkane). The selectivity of this reaction towards either the alkene or the alkane is a critical aspect influenced by the catalyst and conditions used.

Under standard catalytic hydrogenation conditions, such as using a palladium catalyst supported on carbon (Pd/C) and hydrogen gas (H₂), this compound undergoes complete hydrogenation to form nonane. This process is exothermic and typically proceeds via syn-addition of hydrogen across the triple bond. The efficiency of this reaction is dependent on the choice of catalyst, with palladium and platinum being common options.

Selective semi-hydrogenation of terminal alkynes to produce Z-alkenes is a valuable transformation in organic synthesis. chemrxiv.org This selectivity can be achieved using specific catalytic systems. For instance, some electrochemical methods utilizing nickel complexes have demonstrated chemoselectivity for the semi-hydrogenation of terminal alkynes over internal alkynes or alkenes, yielding Z-alkene products with high efficiency. chemrxiv.org Mechanistic studies of such systems suggest a concerted, Z-selective pathway, potentially involving a ligand-based hydrogen-atom transfer rather than a traditional hydride mechanism. chemrxiv.org

Achieving high selectivity for the alkene product during alkyne hydrogenation is often challenging due to the potential for over-hydrogenation to the alkane. rsc.org The relative rates of alkyne hydrogenation to alkene and alkene hydrogenation to alkane play a crucial role in selectivity. For terminal alkynes, the initial hydrogenation to the alkene can sometimes be slower than the subsequent hydrogenation of the resulting alkene, which can lead to significant alkane formation. rsc.org Catalysts like Lindlar's catalyst (palladium supported on barium sulfate (B86663) and poisoned with quinoline) are known for their ability to facilitate the selective semi-hydrogenation of alkynes to cis-alkenes. youtube.com

The mechanism of heterogeneous catalytic hydrogenation generally involves the adsorption of the alkyne and hydrogen onto the catalyst surface, followed by stepwise addition of hydrogen atoms. youtube.comwikipedia.org The selectivity for alkene formation can be influenced by the catalyst's ability to preferentially adsorb the alkyne over the alkene product, thus preventing further reduction. rsc.org

Halogenation Pathways and Product Distribution Analysis

Halogenation of alkynes involves the addition of halogens (e.g., Br₂) across the triple bond. While specific data for this compound is limited in the search results, its reactivity is expected to align with general alkyne trends. Alkynes typically undergo rapid addition of halogens to form dihalides.

The reaction of an alkyne with one equivalent of a halogen (e.g., Br₂) can yield a dihaloalkene, which can exist as E and Z isomers. umn.edu Further reaction with a second equivalent of halogen can lead to the formation of a tetrahaloalkane. The mechanism typically involves electrophilic attack by the halogen, forming a cyclic halonium ion intermediate, followed by nucleophilic attack by a halide ion.

Hydration Mechanisms and Formation of Carbonyl Compounds

Hydration of alkynes, the addition of water across the triple bond, typically yields carbonyl compounds (ketones or aldehydes). umn.edulibretexts.org For terminal alkynes like this compound, hydration generally follows Markovnikov's rule, leading to the formation of a methyl ketone. libretexts.orgchemistrysteps.com

Acid-catalyzed hydration of alkynes often requires a strong acid, such as sulfuric acid, and is facilitated by the presence of mercuric ions (Hg²⁺). libretexts.org The mechanism involves the electrophilic addition of the mercuric ion to the alkyne, forming a mercury-containing vinylic carbocation intermediate. libretexts.org Nucleophilic attack by water on this intermediate, followed by proton transfer, yields an enol. libretexts.org Enols are generally unstable and rapidly tautomerize to the more stable keto form. umn.edulibretexts.org

Alternatively, hydroboration-oxidation provides a method for the anti-Markovnikov hydration of terminal alkynes, resulting in the formation of aldehydes. chegg.comlibretexts.org This two-step process involves the addition of a borane (B79455) reagent to the alkyne, followed by oxidation of the resulting alkenylborane with hydrogen peroxide under basic conditions. libretexts.orgmasterorganicchemistry.combyjus.com The hydroboration step is typically syn-selective. libretexts.orgmasterorganicchemistry.com Bulky borane reagents are often used to prevent the addition of a second equivalent of borane across the resulting alkene. libretexts.org

Studies have shown that this compound can be preferentially hydrated to produce the corresponding ketone under acid-catalyzed conditions using certain cluster catalysts. researchgate.netresearchgate.net

Cycloaddition Reactions Involving the this compound Triple Bond

The triple bond in this compound can also participate in cycloaddition reactions, where it combines with another molecule to form a cyclic compound.

Click Chemistry Applications and Related Strain-Promoted Reactions

"Click chemistry" refers to a set of reactions that are high-yielding, wide in scope, create minimal byproducts, and are simple to perform, often in benign solvents like water. chemie-brunschwig.chorganic-chemistry.org The azide-alkyne cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC), is a premier example of a click reaction. organic-chemistry.orgwikipedia.org

While this compound itself can participate in CuAAC with azides to form 1,4-disubstituted 1,2,3-triazoles, this reaction requires a copper catalyst. organic-chemistry.orgwikipedia.orgrsc.org Copper can be cytotoxic, which limits its application in biological systems. biochempeg.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that proceeds without the need for a cytotoxic metal catalyst. biochempeg.combroadpharm.comnih.gov This reaction utilizes strained cyclic alkynes, such as cyclooctynes or bicyclo[6.1.0]nonyne (BCN), which react with azides due to their inherent ring strain. biochempeg.combroadpharm.comnih.govacs.orgresearchgate.net While this compound is a linear alkyne and does not possess the strain required for SPAAC, derivatives of cyclooctyne (B158145) and BCN are widely used in this context. BCN, for example, exhibits excellent cycloaddition kinetics with azides and is compatible with biological environments. biochempeg.comacs.org The reaction of strained alkynes like BCN with azides forms triazoles. nih.govacs.org

Strain-promoted reactions are not limited to azides. Strained alkynes like BCN can also react with other 1,3-dipoles such as nitrones and sydnones in strain-promoted cycloadditions. researchgate.netresearchgate.netrsc.orgrsc.org These reactions also proceed without metal catalysts and are valuable for bioorthogonal labeling and conjugation. For instance, the reaction of phenyl sydnone (B8496669) with BCN is a strain-promoted 1,3-dipolar cycloaddition that yields pyrazole (B372694) products. rsc.org

Other 1,3-Dipolar Cycloaddition Processes

Beyond the azide-alkyne system, the triple bond of this compound can participate in other 1,3-dipolar cycloaddition reactions with various 1,3-dipoles. These reactions typically involve the concerted reaction between a 1,3-dipole and a dipolarophile (in this case, this compound) to form a five-membered heterocycle. youtube.comijrpc.comorganic-chemistry.org

Examples of 1,3-dipoles that can react with alkynes include nitrile oxides, which yield isoxazoles, and nitrile imines, which yield pyrazoles. researchgate.netyoutube.com While specific examples with this compound were not extensively detailed in the search results, the general reactivity of terminal alkynes in these cycloadditions suggests that this compound would undergo analogous reactions with appropriate 1,3-dipoles. The regiochemistry of these cycloadditions with unsymmetrical alkynes like this compound can sometimes lead to mixtures of regioisomers in the absence of catalytic control. organic-chemistry.orgyoutube.com

Functionalization Strategies for the Terminal Alkyne Proton

The terminal alkyne proton of this compound can be readily removed by a strong base to form a nucleophilic acetylide anion. libretexts.org This anion is a versatile intermediate for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

One common functionalization strategy involves the reaction of the acetylide anion with primary alkyl halides in an SN2 reaction. libretexts.org This method allows for the elongation of the carbon chain and the synthesis of internal alkynes.

Another significant functionalization pathway is the coupling of terminal alkynes with various organic or inorganic species, often catalyzed by transition metals. These coupling reactions, such as Sonogashira coupling, facilitate the formation of carbon-carbon bonds between the alkyne and sp², sp, or sp³ hybridized carbons.

Furthermore, the terminal alkyne can undergo deprotonation followed by reaction with electrophiles other than alkyl halides, such as carbonyl compounds, leading to the formation of propargyl alcohols.

Recent research has explored metal-free functionalization strategies for terminal alkynes, including 1,1,2-trifunctionalization reactions. researchgate.net These reactions can proceed via mechanisms involving deprotonation and subsequent rearrangements or additions. researchgate.net

Comparative Reactivity Studies of this compound with Homologous Alkynes

The reactivity of alkynes is influenced by the position of the triple bond and the length and structure of the carbon chain. Terminal alkynes, like this compound, possess a relatively acidic proton, which distinguishes their reactivity profile from internal alkynes. libretexts.org

Compared to shorter terminal alkynes, this compound's longer alkyl chain can influence its physical properties, such as volatility. While specific comparative reactivity data for this compound against all homologous alkynes is not extensively detailed in general sources, the fundamental reactivity patterns of the alkyne functional group are consistent across the series.

Electrophilic addition reactions, such as halogenation and hydration, occur with alkynes, though generally at a slower rate than with alkenes. libretexts.org This difference in reactivity is attributed to factors including the stability of the vinyl carbocation intermediate formed during the reaction. libretexts.org

Hydrogenation of alkynes, including this compound, can yield alkenes or alkanes depending on the catalyst and conditions used. The enthalpy of hydrogenation is comparable to other terminal alkynes.

Hydroboration of terminal alkynes, including aliphatic ones like this compound, can be catalyzed by transition metals and can exhibit high stereo- and regioselectivity, leading to the formation of functionalized alkenes. acs.org

While the core reactivity of the terminal alkyne group is similar across the homologous series, the longer alkyl chain in this compound may subtly influence reaction rates, solubility in different media, and interactions with catalysts or reagents compared to shorter alkynes. However, the fundamental reaction mechanisms, such as electrophilic addition or deprotonation followed by nucleophilic attack, remain characteristic of terminal alkynes. libretexts.orglibretexts.org

Table 1: Selected Reactions and Outcomes of this compound

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

| Hydrogenation to Alkane | H₂, Catalyst (e.g., Pd or Pt) | Nonane |

| Halogenation | X₂ (e.g., Br₂) | 1,2-Dihalononene, then 1,1,2,2-Tetrahalononane |

| Hydration (Acid-catalyzed) | H₂O, Acid Catalyst | Nonan-2-one (via Markovnikov addition and tautomerization) |

| Deprotonation | Strong Base (e.g., NaNH₂) | Non-1-ynide anion |

| Alkylation of Acetylide | Primary Alkyl Halide (R-X) | Internal Alkyne (Non-1-yne reacts with R-X to form R-C≡C-C₈H₁₇) |

| Hydroboration | Pinacolborane (HBPin), Mn(I) Catalyst | Functionalized Alkene (specifically, E-alkenylboronate) acs.org |

Note: This table provides generalized outcomes based on typical alkyne reactivity. Specific reaction conditions can influence product distribution.

Table 2: Homologous 1-Alkynes

| Name | Molecular Formula | PubChem CID |

| Ethyne | C₂H₂ | 632 |

| Propyne | C₃H₄ | 6377 |

| 1-Butyne | C₄H₆ | 8019 |

| 1-Pentyne | C₅H₈ | 8020 |

| 1-Hexyne | C₆H₁₀ | 8113 |

| 1-Heptyne | C₇H₁₂ | 11005 |

| 1-Octyne (B150090) | C₈H₁₄ | 11006 |

| This compound | C₉H₁₆ | 18937 |

| 1-Decyne (B165119) | C₁₀H₁₈ | 24490 |

Catalytic Applications of 1 Nonyne

1-Nonyne as a Substrate in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers precise control over selectivity and reaction pathways. This compound has been explored as a substrate in several key homogeneous transformations.

Development and Optimization of Catalytic Hydrosilylation Systems

Catalytic hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated system, such as an alkyne, to form vinylsilanes. This reaction is significant for the synthesis of organosilicon compounds. The hydrosilylation of alkynes is considered a challenging transformation, often requiring noble transition metals. mdpi.comnih.gov

Research has focused on developing efficient catalytic systems for the hydrosilylation of terminal alkynes like this compound. For instance, a catalytic system based on a cobalt(0) complex with bulky N-heterocyclic carbene (NHC) ligands has been reported for the highly effective hydrosilylation of a broad scope of alkynes, including this compound. mdpi.com This system allowed for a reduced amount of cobalt catalyst (2.5 mol%) and demonstrated excellent selectivity towards α-vinylsilanes. mdpi.com

Another study investigated cationic bis(NHC)-C,C,O,O iridium(III) and rhodium(III) complexes as catalysts for the hydrosilylation of terminal alkynes. csic.es While the iridium complex showed better activity for aromatic alkynes, the rhodium complex (3b) was found to be remarkably more active and selective than its iridium analogue (3a) in the hydrosilylation of aliphatic alkynes, including this compound. csic.es The reaction with this compound using catalyst 3b in acetone (B3395972) was completed within 30 minutes, yielding the β-(Z)-vinylsilane with high selectivity. csic.es This highlights the influence of the metal center and ligands on the catalytic performance and selectivity for different alkyne substrates.

Continuous flow hydrosilylation of 1-alkynes, including this compound, has also been investigated using a cationic Rh(I)-NHC complex immobilized on a polyurethane-based monolithic support. d-nb.info This approach utilizes a heterogeneous support for a homogeneous catalyst, aiming to combine the benefits of both catalytic systems, such as facile catalyst separation. d-nb.inforesearchgate.net The reaction was performed under continuous biphasic conditions, demonstrating the potential for continuous-flow processes in the synthesis of vinylsilanes from terminal alkynes. d-nb.info

Exploration of Hydroamination and Hydroboration Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, imines, and enamines. researchgate.netlibretexts.org While the direct reaction between amines and alkynes often has a high activation barrier due to electrostatic repulsion, catalytic systems can overcome this limitation. researchgate.net Various catalysts, including transition metals, rare earth metals, and alkali metals, have been successfully applied in hydroamination reactions. libretexts.org Although the provided search results discuss hydroamination of alkynes in general and mention long-chain olefins like 1-nonene (B85954) in the context of amination researchgate.net, specific detailed research findings on the homogeneous hydroamination of this compound were not prominently featured. However, the principles and catalytic systems developed for terminal alkynes are relevant to this compound. Copper-catalyzed hydroamination of alkynes has been explored, with proposed mechanisms involving vinylcopper intermediates. nih.gov

Hydroboration involves the addition of a boron-hydrogen bond across an unsaturated system, yielding organoboron compounds which are versatile intermediates in organic synthesis. aakash.ac.intdx.cat The uncatalyzed reaction often requires elevated temperatures, but transition metal complexes can catalyze hydroboration at milder conditions with improved chemo-, regio-, and stereoselectivity. tdx.cat Pinacolborane (HBPin) is a commonly used hydroborating agent due to its stability. tdx.catnih.gov Recent work has explored manganese(I) complexes as catalysts for the hydroboration of terminal alkynes with pinacolborane, achieving high E-selectivity for aliphatic alkynes. nih.govacs.org While this compound is an aliphatic terminal alkyne, specific data tables or detailed findings solely focused on its homogeneous hydroboration were not extensively found in the provided snippets. However, the reported manganese-catalyzed systems for aliphatic terminal alkynes would likely be applicable to this compound.

Metathesis Reactions Involving Terminal Alkynes

Alkyne metathesis is a powerful reaction for the reorganization of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically based on molybdenum or tungsten. ifpenergiesnouvelles.fracs.org Enyne metathesis, a variation involving an alkyne and an alkene, catalyzed by metal carbenes (often ruthenium-based), produces 1,3-dienes. organic-chemistry.orgwikipedia.orguwindsor.ca

While internal alkynes like 4-nonyne (B3188236) have been explicitly mentioned as substrates in studies on molybdenum-based alkyne metathesis catalysts ifpenergiesnouvelles.fr, terminal alkynes can also participate in these reactions. The catalytic performance of molybdenum alkylidyne complexes supported by silanolate ligands in the metathesis of both internal and terminal alkynes has been investigated. acs.org Although this compound was not specifically named as a substrate in the provided snippets regarding homogeneous alkyne metathesis, terminal alkynes are generally reactive partners in these transformations. The driving force for enyne metathesis is often the formation of a stable conjugated butadiene. organic-chemistry.orgwikipedia.org

This compound in Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemistrystudent.comsavemyexams.comwikipedia.org This approach offers advantages in terms of catalyst separation and recycling. researchgate.net The catalytic process usually involves diffusion of reactants to the catalyst surface, adsorption, surface reaction, and desorption of products. chemistrystudent.comsavemyexams.comwikipedia.org

Surface-Mediated Reactions and Catalyst Design

Surface organometallic chemistry (SOMC) plays a role in bridging the gap between homogeneous and heterogeneous catalysis by providing well-defined supported catalysts. researchgate.netnih.gov This approach allows for the preparation of supported catalysts with characterized active sites, enabling structure-activity relationship studies. nih.gov While SOMC has been applied to study the metathesis of olefins like 1-nonene nih.gov, specific examples of this compound undergoing surface-mediated reactions other than hydrogenation in heterogeneous systems were not detailed in the provided search results. However, the principles of surface adsorption and reaction are fundamental to heterogeneous catalysis involving alkynes.

Catalytic Hydrogenation over Solid Catalysts

Catalytic hydrogenation of alkynes over solid catalysts is a widely used method to produce alkenes or alkanes. This typically involves metal catalysts like palladium, platinum, or nickel supported on materials such as carbon, alumina, or silica. iitm.ac.inlibretexts.org The reaction proceeds via adsorption of the alkyne and hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms. libretexts.orgyoutube.com

This compound undergoes catalytic hydrogenation to form nonane (B91170) (C9H20) under standard conditions. This exothermic reaction involves the syn-addition of hydrogen across the triple bond. The efficiency of the hydrogenation depends on the choice of catalyst, with palladium or platinum being common choices. Studies on the hydrogenation of various mono- and dialkylacetylenes, including nonyne (though not specifically this compound), over Raney Ni have shown variations in the rate of hydrogen uptake. iitm.ac.in This indicates that the structure of the alkyne influences its hydrogenation behavior over heterogeneous catalysts.

Mechanistic Investigations of Catalytic Cycles with this compound

The terminal alkyne functionality of this compound makes it a valuable reactant in various metal-catalyzed reactions, including coupling reactions, hydroamination, and cyclization processes myskinrecipes.com. Understanding the detailed mechanisms of these catalytic cycles is crucial for optimizing reaction conditions, improving selectivity, and designing novel catalytic systems.

Catalytic Coupling Reactions:

This compound can participate in transition metal-catalyzed coupling reactions, which are fundamental for forming carbon-carbon bonds. One prominent example is the Sonogashira coupling, although it is primarily used for coupling terminal alkynes with aryl or vinyl halides . The mechanism of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, generally involves key steps like oxidative addition, transmetalation, and reductive elimination wikipedia.org. While the specific application of this compound in Negishi coupling mechanisms is not explicitly detailed in the search results, the general mechanism involves a palladium(0) species undergoing oxidative addition with an organic halide, followed by transmetalation with an organozinc compound (which could be derived from this compound) and subsequent reductive elimination to form the C-C bond wikipedia.org.

Another type of coupling reaction involving alkynes is the metal-catalyzed coupling of alkynes to form 1,3-enynes nih.gov. The mechanisms for these reactions can vary, potentially involving hydrometallation-reductive elimination sequences or acetylide-vinylidene intermediates nih.gov. The regioselectivity and stereoselectivity in such couplings can be challenging to control due to the possibility of multiple mechanisms operating simultaneously nih.gov. For instance, palladium-catalyzed head-to-head couplings of terminal alkynes have been investigated, and alternative mechanisms involving specific ligands have been proposed to explain observed selectivities nih.gov.

Hydroamination Reactions:

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another significant catalytic reaction where alkynes like this compound can be involved wikipedia.org. This reaction typically requires a catalyst due to a high activation barrier wikipedia.org. Catalysts can include alkali metal bases, early and late transition metal complexes, gold, and lanthanide complexes .

Mechanistic studies of hydroamination reactions catalyzed by early transition metals, such as group 4 metals, often propose an imido mechanism acs.org. This mechanism involves a metal imido intermediate that undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate acs.org. Subsequent steps lead to the formation of the hydroamination product and regeneration of the catalyst acs.org. For lanthanide catalysts, a mechanism involving protonolysis of a precatalyst by the amine to form a metal-amido intermediate, followed by insertion of the unsaturated C-C bond into the metal-amido bond, has been proposed libretexts.org.

The regioselectivity of hydroamination, leading to either Markovnikov or anti-Markovnikov products, is a critical aspect influenced by the catalyst and mechanism acs.org.

Cyclization Reactions:

This compound and its derivatives can also be involved in catalytic cyclization reactions, leading to the formation of cyclic structures. While the search results mention the synthesis of bicyclo[3.3.1]nonane derivatives through various cyclization strategies rsc.org, specific mechanistic details involving this compound as a direct reactant in these complex bicyclic systems are not explicitly provided. However, general cyclization mechanisms involving alkynes under metal catalysis can involve the activation of the alkyne by π-coordination to the metal, followed by nucleophilic attack or insertion processes leading to ring formation researchgate.net. For instance, gold(I)-catalyzed cyclization reactions of enynes have been studied theoretically, revealing mechanisms involving nucleophilic attack on activated alkyne moieties researchgate.net.

Mechanistic Insights from Specific Studies:

While direct mechanistic studies focusing solely on this compound were limited in the search results, insights can be drawn from studies involving similar terminal alkynes or reactions where this compound has been used as a substrate.

For example, in the context of alkene metathesis (although 1-nonene was mentioned, not this compound), the mechanism on supported tungsten catalysts involves the formation of a metallacyclopentane intermediate which undergoes ring contraction to form an alkylidene species, crucial for catalytic initiation ethz.ch. While alkyne metathesis has a different mechanism involving metal alkylidyne species ifpenergiesnouvelles.fr, this highlights how subtle changes in substrate or catalyst can lead to distinct mechanistic pathways.

In a study on palladium-catalyzed dehydrogenative diamination of terminal olefins (again, 1-nonene was used), a plausible catalytic cycle involved oxidative addition of palladium into an N-N bond, complexation with the olefin, and formation of a π-allyl palladium complex nih.gov. While this is for an alkene, it illustrates the complexity of mechanisms in palladium-catalyzed functionalization reactions of unsaturated hydrocarbons.

Data Tables:

Presenting detailed kinetic or mechanistic data in tables based solely on the provided search results for this compound's catalytic mechanisms is challenging due to the generalized nature of the mechanistic descriptions found. However, the search results do provide examples of reaction conditions and yields for reactions involving related compounds or demonstrating relevant catalytic transformations.

For instance, a study on palladium-catalyzed dehydrogenative diamination of 1-nonene reported a yield of 68% for the diamination product under specific conditions (10 mol% Pd catalyst, 75 °C, 10 h) nih.gov.

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| 1-Nonene | Pd₂(dba)₃/tri-2-furylphosphine (10 mol%) | 75 °C, 10 h, benzene | Diamination product | 68% | nih.gov |

| 4-Nonyne | MoO₂(acac)₂/AlEt₃/PhOH | 0-20 °C | Metathesis products | - | ifpenergiesnouvelles.fr |

| 1-Decyne (B165119) | Pd(PPh₃)₄, Pd(OAc)₂, TDMPP | RT then 100 °C | Enyne, Benzene derivative | - | nih.gov |

Detailed Research Findings:

Detailed research findings regarding the mechanisms often involve spectroscopic characterization of intermediates, kinetic studies, and theoretical calculations (e.g., DFT studies) acs.orgresearchgate.net. For example, in hydroamination catalyzed by lanthanocenes, a metal-amido intermediate was characterized by X-ray diffraction and spectroscopic data, supporting the proposed insertion mechanism libretexts.org. Theoretical studies on gold(I)-catalyzed cyclizations have helped elucidate the favored reaction pathways and intermediates researchgate.net.

The complexity of mechanistic investigations is highlighted by the fact that for some reactions, the actual mechanism of key steps, such as oxidative addition in coupling reactions, remains unresolved, with multiple likely pathways considered wikipedia.org. Furthermore, the interplay between the catalyst, ligands, solvent, and substrate can significantly influence the preferred mechanism and the outcome of the reaction nih.govacs.org.

Advanced Spectroscopic and Chromatographic Characterization of 1 Nonyne Systems

Vibrational Spectroscopy for Structural and Conformational Analysis

Detailed Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule based on their characteristic absorption frequencies. For terminal alkynes like 1-nonyne, key absorption bands are expected in the IR spectrum.

Terminal alkynes exhibit a strong, narrow band in the 3260-3330 cm⁻¹ region, corresponding to the stretching vibration of the sp C-H bond libretexts.orglibretexts.orgorgchemboulder.com. This band is a hallmark of terminal alkynes and helps distinguish them from internal alkynes or other hydrocarbon types libretexts.orglibretexts.orgjove.com.

Another characteristic absorption for alkynes is the C≡C triple bond stretch, which typically appears as a weak to medium intensity peak in the 2100-2260 cm⁻¹ range libretexts.orglibretexts.orgorgchemboulder.com. The intensity of this band can vary; in terminal alkynes, the stretching of the triple bond causes a significant change in dipole moment, resulting in a more intense vibration compared to symmetrical internal alkynes where the change in dipole moment is negligible jove.com. Additional C-H bending vibrations associated with the terminal alkyne group may appear between 610-700 cm⁻¹ libretexts.orgorgchemboulder.com.

The IR spectrum of this compound would therefore be expected to show these characteristic absorptions, confirming the presence of both the terminal C-H bond and the carbon-carbon triple bond. Data from IR spectroscopy is often used in conjunction with other spectroscopic data, such as NMR, for comprehensive structural confirmation libretexts.org.

Here is a summary of expected IR absorption bands for this compound:

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

| ≡C-H | Stretching | 3260-3330 | Strong |

| C≡C | Stretching | 2100-2260 | Weak-Medium |

| ≡C-H | Bending | 610-700 | Medium |

| C-H (sp³) | Stretching | ~2900 | Strong |

Raman Spectroscopy for Bond Characterization

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While IR measures the absorption of light due to changes in dipole moment during molecular vibrations, Raman spectroscopy measures the scattering of light due to changes in polarizability.

For terminal alkynes, the C≡C triple bond stretch is often more prominent in Raman spectroscopy than in IR spectroscopy nih.gov. This is because the triple bond, while having a modest dipole moment change upon stretching (relevant for IR), undergoes a significant change in polarizability, leading to a strong Raman signal nih.gov. The C≡C stretching frequency in Raman spectra of terminal alkynes typically falls within the 2000-2250 cm⁻¹ range, similar to the IR absorption but often with higher intensity nih.gov.

Raman spectroscopy can be particularly useful for studying the C≡C bond in environments where IR signals might be weak or obscured. Research has shown that the C≡C stretching frequencies of terminal alkynes are sensitive to their local environment, making them useful as probes in various systems nih.gov. The strong Raman signals from alkynes allow for their detection even at low concentrations nih.gov.

While specific detailed Raman spectroscopic data for this compound was not extensively found in the search results, the general principles for terminal alkynes apply. A Raman spectrum of this compound would be expected to show a strong band in the 2000-2250 cm⁻¹ region corresponding to the C≡C stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen atoms within a molecule, including their connectivity, chemical environment, and relative positions. This is crucial for confirming the structure of this compound.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy is used to determine the types of hydrogen atoms present in a molecule and their connectivity based on their chemical shifts, splitting patterns, and integration areas.

For this compound, the ¹H NMR spectrum would show distinct signals for the hydrogen atoms in different chemical environments along the nine-carbon chain. The most characteristic signal is that of the terminal acetylenic proton (≡C-H). This proton is typically observed as a relatively shielded signal at a higher field chemical shift compared to vinylic protons, usually appearing around 1.8-2.1 ppm libretexts.org. This shielding effect is attributed to the cylindrical pi electron cloud around the triple bond libretexts.org. The signal for the acetylenic proton is often observed as a singlet or a weakly coupled multiplet depending on the resolution and neighboring protons.

The other protons in the molecule, belonging to the saturated alkyl chain, would appear in the typical alkane region of the ¹H NMR spectrum (around 0.8-1.5 ppm for methyl and methylene (B1212753) protons), with splitting patterns reflecting their neighboring protons. The protons on the carbon adjacent to the triple bond (C-CH₂-C≡CH) would be expected at slightly higher chemical shifts compared to the other methylene protons due to the deshielding effect of the triple bond.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each chemically distinct carbon atom gives rise to a signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the chain (assuming no symmetry elements that would make carbons equivalent). The most characteristic signals are those for the sp-hybridized carbon atoms of the triple bond (C≡C). These carbons are typically found in the range of 65-85 ppm . The terminal acetylenic carbon (≡CH) and the internal acetylenic carbon (C≡) will have different chemical shifts within this range.

The carbon atoms in the saturated alkyl chain (CH₃(CH₂)₆-) would appear in the typical alkane region of the ¹³C NMR spectrum, generally between 10-40 ppm, with the methyl carbon signal usually appearing at a lower chemical shift (around 10-15 ppm) and the methylene carbons appearing at higher chemical shifts. The position of the methylene carbon signals would be influenced by their proximity to the triple bond.

Analysis of the ¹³C NMR spectrum allows for the confirmation of the nine-carbon chain and the presence of the alkyne functional group by observing signals in the characteristic alkyne carbon region.

Here is a table summarizing expected ¹H and ¹³C NMR chemical shift ranges for this compound:

| Nucleus | Type of Hydrogen/Carbon | Expected Chemical Shift Range (ppm) |

| ¹H | ≡C-H | 1.8 - 2.1 |

| ¹H | -CH₂-C≡CH | ~2.1 - 2.3 |

| ¹H | -(CH₂)n- | 0.8 - 1.5 |

| ¹H | -CH₃ | 0.8 - 1.0 |

| ¹³C | C≡ | 65 - 85 |

| ¹³C | ≡CH | 65 - 85 |

| ¹³C | -CH₂-C≡CH | ~18 - 20 |

| ¹³C | -(CH₂)n- | 20 - 40 |

| ¹³C | -CH₃ | 10 - 15 |

Advanced NMR Techniques for Stereochemical Assignment

While this compound itself, being a terminal alkyne with a linear alkyl chain, does not possess stereocenters or significant conformational complexity that would typically require advanced NMR for stereochemical assignment, it's important to discuss the role of advanced NMR techniques in stereochemistry in a broader context, as the heading is provided.

Advanced NMR techniques become particularly relevant when dealing with molecules containing chiral centers, double bonds with defined stereochemistry (E/Z isomers), or complex ring systems with multiple conformations. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) can provide through-bond and through-space correlation information that is invaluable for assigning complex spectra and determining relative stereochemistry. mdpi.comleibniz-fmp.de

For molecules with chiral centers, techniques like NOESY (Nuclear Overhauser Effect SpectroscopY) can reveal spatial proximities between protons, aiding in the determination of relative stereochemistry. leibniz-fmp.de J-based methods and the analysis of residual dipolar couplings (RDCs) can also provide crucial information about dihedral angles and molecular conformation, which are intrinsically linked to stereochemistry. mdpi.comleibniz-fmp.denumberanalytics.com

Although these advanced techniques are not typically necessary for the basic structural characterization of a simple linear terminal alkyne like this compound, they are fundamental tools in organic chemistry for the complete stereochemical elucidation of more complex molecules that might incorporate alkyne functionalities within a more intricate structure. leibniz-fmp.denumberanalytics.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to identify compounds by determining their molecular weight and analyzing their fragmentation patterns. savemyexams.comwikipedia.org For this compound (C₉H₁₆), electron ionization (EI) mass spectrometry typically yields a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, approximately 124. nih.govuni.lunist.gov This molecular ion is formed when a high-energy electron beam removes an electron from the this compound molecule. savemyexams.comlibretexts.org

The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. wikipedia.orglibretexts.org The resulting fragment ions are then detected, producing a mass spectrum that serves as a unique molecular fingerprint. savemyexams.com Analyzing the pattern of these fragment ions provides valuable structural information about the molecule. While specific detailed fragmentation pathways for this compound in EI-MS were not extensively detailed in the immediate search results, terminal alkynes commonly exhibit characteristic fragmentation patterns due to the presence of the triple bond and the aliphatic chain. Fragmentation can occur through various mechanisms, including sigma bond cleavage and radical-site initiated fragmentation. wikipedia.org The relative abundance of fragment ions at different m/z values helps in confirming the presence of the alkyne functional group and the length of the carbon chain. The NIST WebBook is a resource that provides mass spectra for compounds like this compound, which can be used for identification by comparing experimental spectra to database entries. nist.govnist.govnist.gov

In addition to the molecular ion peak, a smaller [M+1] peak is typically observed in the mass spectrum. savemyexams.com This peak arises from the natural isotopic abundance of carbon-13 (¹³C) in the molecule. savemyexams.com The height of the [M+1] peak relative to the molecular ion peak can provide information about the number of carbon atoms in the molecule. savemyexams.com

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating and analyzing it within mixtures. These techniques exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC is particularly effective for assessing the purity of this compound, with analyses often reporting purity levels determined by GC. tcichemicals.comtcichemicals.comcymitquimica.comgfschemicals.comgfschemicals.comavantorsciences.com

In GC analysis of this compound, the sample is vaporized and carried by an inert gas (mobile phase) through a chromatographic column containing a stationary phase. The separation is based on the differential partitioning of this compound and any impurities between the gas phase and the stationary phase, which is typically a liquid film coated on an inert solid support or the inner wall of a capillary tube. researchgate.net

Commonly used stationary phases for the analysis of hydrocarbons and less polar compounds like this compound include non-polar or slightly polar polysiloxane-based phases (e.g., 5% diphenyl 95% dimethylpolysiloxane). researchgate.net The choice of column dimensions (length, internal diameter, film thickness) and operational parameters such as oven temperature program, carrier gas flow rate, and injection technique (e.g., split or splitless) are optimized to achieve adequate separation and sensitivity. researchgate.net

Detection in GC is often accomplished using a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons. GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification, allowing for the confirmation of this compound's identity based on its retention time and mass spectrum. researchgate.netfrontiersin.org The NIST database is a valuable resource for comparing GC retention data and mass spectra. nist.govnist.govnist.gov

Purity assessment by GC involves integrating the peak area corresponding to this compound and comparing it to the total area of all detected peaks. High-purity samples of this compound are commercially available and often certified with purities exceeding 98% or 99% by GC analysis. tcichemicals.comtcichemicals.comgfschemicals.comgfschemicals.com GC can also be used for quantitative analysis by employing internal or external standards. atomscientific.com

High-Performance Liquid Chromatography (HPLC) for Derivatized Products

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique primarily used for separating and analyzing less volatile or thermally labile compounds. While this compound itself, as a simple alkyne, lacks strong chromophores (groups that absorb UV-Vis light) or fluorophores, making direct detection by common HPLC detectors like UV-Vis or fluorescence challenging, HPLC can be applied to the analysis of this compound after suitable derivatization.

Derivatization involves chemically modifying the analyte to introduce a detectable group or to improve its chromatographic behavior. shimadzu.comjasco-global.com For alkynes, derivatization strategies could potentially involve reactions at the triple bond or terminal hydrogen to introduce a chromophore or a group that enhances detectability by other means (e.g., electrochemical detection or mass spectrometry).

HPLC is commonly used with various stationary phases, including reversed-phase (e.g., C18) and normal-phase columns, and a range of mobile phases. shimadzu.comjasco-global.com The choice of stationary and mobile phases depends on the polarity of the derivatized this compound product. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is widely applicable for separating a variety of organic compounds. shimadzu.com

While direct examples of HPLC analysis of derivatized this compound were not prominently found in the search results, the principle of derivatization for enhanced detection in HPLC is well-established for compounds lacking inherent detectability, such as amino acids which are often derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) for UV or fluorescence detection. shimadzu.comjasco-global.com Similarly, carboxylic acids have been derivatized with reagents containing chromophores or tags for improved MS detection in HPLC-MS analysis. nih.gov

For this compound, potential derivatization reactions could include reactions that add a UV-absorbing or fluorescent tag across the triple bond or reactions involving the terminal alkyne hydrogen if it can be made sufficiently reactive. The derivatized product could then be effectively separated and quantified using HPLC with an appropriate detector. HPLC can also be coupled with mass spectrometry (HPLC-MS), which is beneficial for the analysis of complex mixtures and provides both separation and structural information on the derivatized species.

Computational Chemistry and Theoretical Modeling of 1 Nonyne

Quantum Mechanical Studies for Electronic Structure and Bonding

Quantum mechanical methods are fundamental for understanding the electronic distribution, bonding characteristics, and stability of 1-Nonyne. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide a detailed picture of the molecule's electronic state.

Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its balance of computational cost and accuracy for many chemical systems. DFT calculations can provide valuable information about this compound, including its optimized geometry, vibrational frequencies, and relative energies of different conformers. Studies on terminal alkynes often utilize DFT to calculate properties such as bond dissociation energies and reaction pathways. DFT can also be applied to predict spectroscopic parameters, such as Raman spectra, by analyzing vibrational modes, particularly the characteristic C≡C stretch. chemrxiv.orgdigitellinc.comdntb.gov.ua The choice of functional and basis set in DFT calculations is critical for obtaining accurate results for specific properties. dntb.gov.ua

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, meaning "from the beginning," are a class of quantum mechanical calculations that are derived directly from theoretical principles, without inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MPn) or Coupled Cluster (CC), can provide high-accuracy results for electronic structure, energies, and molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking DFT results and for studies requiring a very high level of accuracy, particularly for smaller systems or specific interactions. acs.orgnih.gov Although specific ab initio studies solely focused on this compound were not prominently found in the search results, these methods are generally applicable to organic molecules like terminal alkynes for detailed electronic structure analysis. novapublishers.comresearchgate.netjlu.edu.cn

Molecular Dynamics Simulations for Conformational Dynamics and Phase Behavior

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mdpi.comyoutube.com For this compound, MD simulations can provide insights into its conformational flexibility, how it interacts with solvent molecules, and potentially its phase behavior. Given the flexible alkyl chain, MD can explore the various conformations the molecule can adopt and their relative populations at different temperatures and pressures. researchgate.net MD simulations are also used in the context of studying the behavior of terminal alkynes in different environments, such as their solvation and interactions with other molecules. chemrxiv.orgdigitellinc.com Such simulations can help predict properties like vaporization behavior when combined with appropriate force fields.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, are extensively used to study reaction mechanisms and predict reaction pathways for organic molecules. nih.govscilit.comnih.govresearchgate.netrsc.orgcecam.orgnih.gov For this compound, which contains a reactive terminal alkyne group, computational studies can investigate its participation in various reactions, such as hydrogenation, halogenation, hydration, cycloadditions, or metal-catalyzed couplings. nih.govscilit.comnih.gov By locating transition states on the potential energy surface, computational chemistry can determine activation energies and predict reaction rates and selectivities. nih.govscilit.comnih.govrsc.orgnih.gov This is crucial for understanding and optimizing synthetic routes involving this compound. nih.govscilit.comnih.gov

Force Field Development and Validation for this compound and its Derivatives

Force fields are sets of parameters and mathematical functions used in classical mechanics simulations, such as MD, to approximate the potential energy of a system based on the positions of its atoms. encyclopedia.pub Accurate force fields are essential for reliable MD simulations of this compound. While general force fields exist for organic molecules, specific parameterization or validation might be necessary for terminal alkynes, especially when studying their interactions or specific properties. researchgate.netchemrxiv.orgmarcelswart.eu Developing or validating force field parameters involves comparing simulation results to experimental data or high-level quantum mechanical calculations. chemrxiv.orgmarcelswart.eu This ensures that the force field accurately reproduces the molecule's structural, dynamic, and energetic properties.

Statistical Thermodynamics for Derived Properties

Statistical thermodynamics connects the microscopic properties of molecules to macroscopic thermodynamic properties. lehman.edugatech.eduethz.chucdavis.edu Using results from quantum mechanical calculations (e.g., vibrational frequencies, rotational constants) and molecular simulations (e.g., conformational distributions), statistical thermodynamics can be used to calculate properties such as entropy, enthalpy, Gibbs free energy, and heat capacity for this compound. lehman.edugatech.edu These calculated thermodynamic properties are essential for understanding equilibrium processes, predicting reaction feasibility, and analyzing phase transitions involving this compound. lehman.edugatech.edu

Applications of 1 Nonyne in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the terminal alkyne in 1-nonyne allows for various transformations, such as hydrogenation, halogenation, and hydration, which are fundamental in organic synthesis. It is employed as a substrate in reactions like hydrosilylation and halogenation.

Enantioselective Synthesis of Biologically Active Compounds

This compound is utilized in the synthesis of cladospolide derivatives, which are compounds of interest in medicinal chemistry. Enantioselective synthesis, which aims to produce a specific stereoisomer of a compound, is a critical area in the development of biologically active molecules, as different enantiomers can have distinct biological effects. While the direct enantioselective synthesis using this compound is not extensively detailed in the provided results, terminal alkynes like this compound are common substrates in reactions that can be rendered enantioselective through the use of chiral catalysts or auxiliaries. Research in enantioselective synthesis often focuses on creating enantioenriched scaffolds found in bioactive compounds and natural products. rsc.orgresearchgate.net

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyrrole (B145914) Derivatives)

This compound is used as a building block for preparing pyrrole derivatives. chemicalbook.com Nitrogen-containing heterocycles are prevalent in natural compounds, pharmaceuticals, and materials science, possessing extensive biological activities. mdpi.comresearchgate.net The synthesis of these scaffolds is a significant area of research in organic chemistry. mdpi.com Pyrrole derivatives, for instance, can serve as ACC inhibitors. chemicalbook.com The synthesis of pyrrole derivatives can be achieved through various methods, including multicomponent reactions. mdpi.comresearchgate.net

Precursors for Other Bioactive Molecules

Beyond cladospolide and pyrrole derivatives, this compound's reactivity allows its use as a precursor for a variety of other bioactive molecules. Its incorporation into more complex structures is facilitated by reactions involving the terminal alkyne group. The synthesis of biologically active compounds often involves the construction of complex structures, and alkynes play a role in such synthetic routes. researchgate.net For example, enyne metathesis concepts, which can involve alkyne precursors, are explored for accessing diverse bioactive molecules. researchgate.net

Integration into Polymer Architectures and Materials Development

This compound is also utilized in the field of materials science, particularly in the synthesis of advanced polymers and nanocomposites. ontosight.ai

Incorporation into Conducting Polymers for Electronic Applications

Studies have indicated that incorporating this compound into polymer matrices can lead to enhanced electrical conductivity and stability. Conducting polymers are organic polymers that possess electrical conductivity and are being explored for applications in electronics, such as organic solar cells, organic light-emitting diodes, and sensors. wikipedia.orgnasa.govmdpi.comresearchgate.netrsc.org The ability to fine-tune the electrical properties of these polymers is crucial for their application in advanced electronic devices. wikipedia.org

Synthesis of Advanced Nanocomposites

This compound is also used in the synthesis of nanocomposites. Nanocomposites are materials where nanoscale fillers are dispersed within a matrix material, often polymers, to enhance properties. um-palembang.ac.idscielo.br The synthesis of nanocomposites can involve various methods, including in-situ polymerization, where monomers and nanoparticles are combined and polymerized. scielo.brresearchgate.net While the specific role of this compound in nanocomposite synthesis requires further detailed information not present in the provided snippets, its use as a monomer or a modifier could contribute to the structure and properties of the resulting nanocomposite materials.

Exploration of this compound in Pharmaceutical and Agrochemical Intermediates

This compound, a terminal alkyne with a nine-carbon chain, serves as a valuable building block and intermediate in the synthesis of a diverse range of organic compounds, including those relevant to the pharmaceutical and agrochemical industries. Its terminal alkyne functionality provides a reactive handle for various transformations, such as alkyne coupling reactions, which are crucial for constructing complex molecular architectures. myskinrecipes.comnih.gov

The incorporation of alkyne moieties into molecules is significant in medicinal chemistry and crop protection due to their presence in numerous biologically active natural products and synthetic analogues. nih.govnih.gov Terminal alkynes like this compound can participate in reactions such as Sonogashira coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov While Sonogashira coupling is well-established for aryl and vinyl halides, research is exploring its application with unactivated alkyl halides, which could potentially involve intermediates derived from compounds like this compound. nih.gov

Another important reaction involving alkynes is the "alkyne zipper reaction," which involves the isomerization of an internal alkyne to a terminal alkyne. mdpi.com This transformation can be relevant in synthetic routes where a terminal alkyne like this compound is required but a more readily available internal alkyne is used as a starting material. Studies have utilized this reaction in the synthesis of complex molecules, including natural products. mdpi.com